Salvianolic acid A
Overview
Description
Salvianolic acid A is one of the most abundant water-soluble and potent anti-oxidative compounds isolated from Danshen, a traditional Chinese medicine . It has various biological activities .
Molecular Structure Analysis
Salvianolic acid A has a complex molecular structure. It is a phenolic acid, isolated from Danshen . The chemical structure of Salvianolic acid A can be found in various scientific publications .
Physical And Chemical Properties Analysis
Salvianolic acid A is a water-soluble ingredient in Danshen . It has a molecular weight of 494.45 g/mol . It has a density of 1.580±0.06 g/cm3 (Predicted), a melting point of 164-167°C, a boiling point of 858.7±65.0 °C (Predicted), and a flashing point of 292.9°C .
Scientific Research Applications
Cardiovascular Diseases
- Field : Traditional Chinese Medicine, Cardiovascular Pharmacology .
- Application : Salvianolic acid A (SAA) is one of the most abundant water-soluble components extracted from Danshen, a traditional Chinese medicine that has been widely used to treat cardiovascular diseases .
- Method : SAA is administered orally or intravenously. It works by dilating coronary vasculature through inhibition of Ca 2+ influx in vascular smooth muscle .
- Results : SAA has shown to have antiplatelet and antithrombosis activities, and it also improves microcirculation .
Ischemia-Reperfusion (I/R) Injury
- Field : Pharmacology .
- Application : Salvianic acid A has a protective function against I/R injury in the cardiovascular system, brain, liver, kidney, gastrointestinal tract, and other organs .
- Results : The protective effects of SAA against I/R injury have been observed in multiple studies, though the specific quantitative data or statistical analyses are not provided in the source .
Antioxidant
- Field : Biochemistry .
- Application : SAA is the most potent anti-oxidative agent among those isolated from Danshen .
- Results : SAA has shown to have significant antioxidant activity, though the specific quantitative data or statistical analyses are not provided in the source .
Fibrosis Disease and Cancer
- Field : Oncology, Pharmacology .
- Application : SAA has been found to have a good effect on the alleviation of fibrosis disease and the treatment of cancer .
- Results : SAA can modulate signal transduction within fibroblasts and cancer cells. It promotes the apoptosis of cancer cells and inhibits cancer-associated epithelial-mesenchymal transition processes .
Anti-Inflammatory
- Field : Biochemistry .
- Application : SAA has anti-inflammatory effects .
- Results : SAA has shown to have significant anti-inflammatory activity, though the specific quantitative data or statistical analyses are not provided in the source .
Liver Diseases
- Field : Hepatology .
- Application : SAA has been used in the treatment of liver diseases .
- Results : SAA has shown to have significant effects in the treatment of liver diseases, though the specific quantitative data or statistical analyses are not provided in the source .
Neurological Diseases
- Field : Neurology .
- Application : SAA has been used in the treatment of brain and neurological diseases .
- Results : SAA has shown to have significant effects in the treatment of neurological diseases, though the specific quantitative data or statistical analyses are not provided in the source .
Skin Diseases
- Field : Dermatology .
- Application : SAA has been used in the treatment of skin diseases .
- Results : SAA has shown to have significant effects in the treatment of skin diseases, though the specific quantitative data or statistical analyses are not provided in the source .
Vascular Diseases
properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGFTDKNIWPMGF-UCPJVGPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316580 | |
Record name | Salvianolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salvianolic acid A | |
CAS RN |
96574-01-5 | |
Record name | Salvianolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96574-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salvianolic acid A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salvianolic acid A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Salvianolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALVIANOLIC ACID A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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